[1-(4-Bromophenyl)ethyl](methyl)amine
Description
1-(4-Bromophenyl)ethylamine is a secondary amine featuring a 4-bromophenyl group attached to an ethyl backbone, with a methyl substituent on the amine nitrogen. Its molecular formula is C₉H₁₂BrN (exact mass: 212.01 g/mol), and its stereochemistry may influence its properties, as evidenced by the synthesis of its S-enantiomer (CAS: 1213695-02-3) reported in supplier databases .
Properties
IUPAC Name |
1-(4-bromophenyl)-N-methylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBCTRZCIYCJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87310-44-9 | |
| Record name | [1-(4-bromophenyl)ethyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of Phenethylamine: One common method involves the bromination of phenethylamine.
Reductive Amination: Another method involves the reductive amination of 4-bromoacetophenone with methylamine.
Industrial Production Methods: Industrial production often employs the reductive amination method due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(4-Bromophenyl)ethylamine can undergo oxidation reactions to form corresponding imines or nitriles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol or water.
Major Products Formed:
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Substitution: Corresponding substituted phenethylamines.
Scientific Research Applications
Chemistry:
Chiral Synthesis: 1-(4-Bromophenyl)ethylamine is used as a chiral building block in the synthesis of various enantiomerically pure compounds.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the selectivity and efficiency of the process.
Biology and Medicine:
Pharmaceuticals: The compound is an intermediate in the synthesis of drugs targeting neurological disorders and cardiovascular diseases.
Agrochemicals: It is used in the production of pesticides and herbicides.
Industry:
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)ethylamine involves its interaction with various molecular targets. In biological systems, it can act as a ligand for certain receptors, modulating their activity. The bromine atom enhances its binding affinity and selectivity towards specific targets . The compound can also participate in redox reactions, influencing cellular pathways and signaling mechanisms .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs, their properties, and applications:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features | Biological Activity/Applications | Reference |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)ethylamine | C₉H₁₂BrN | 212.01 | Secondary amine with methyl and 4-bromophenyl groups; stereochemical variants available. | Not explicitly reported; inferred potential in CNS targeting. | |
| 1-(4-Bromophenyl)ethylamine | C₁₂H₁₈BrN | 268.19 | Longer alkyl chain (butyl) on amine; may enhance lipophilicity. | No direct activity reported. | |
| 1-(4-Bromophenyl)cyclohexan-1-amine | C₁₂H₁₆BrN | 254.17 | Cyclohexane ring replaces ethyl group; increased steric bulk. | Intermediate in pharmaceutical synthesis. | |
| 4-(4-Bromophenyl)-thiazol-2-amine (p1) | C₁₈H₁₅N₂SBrO₂ | 411.29 | Thiazole ring with 4-bromophenyl and dimethoxybenzylidene groups. | Anticancer activity (85% yield in synthesis). | |
| 1-(4-Bromophenyl)-4-morpholinobutan-1-amine | C₁₄H₂₀BrN₂O | 321.23 | Morpholine substituent; synthesized via hydroamination (18:1 diastereomeric ratio). | Reactivity in diamine formation. |
Physicochemical Properties
- Lipophilicity : Alkyl chain length (e.g., butyl vs. methyl) directly impacts logP values. For example, 1-(4-Bromophenyl)ethylamine (logP ~3.5 estimated) is more lipophilic than the methyl variant (logP ~2.8) .
- Melting Points : Thiazole derivatives (e.g., compound p1) exhibit higher melting points (134–136°C) due to aromatic stacking, whereas aliphatic amines like 1-(4-bromophenyl)ethanamine remain oils at room temperature .
Biological Activity
1-(4-Bromophenyl)ethylamine, also known as (1R)-1-(4-bromophenyl)ethylamine hydrochloride, is a compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its interaction with neurotransmitter systems, its synthesis, and its applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : CHBrN
- SMILES : CC(C1=CC=C(C=C1)Br)NC
- InChIKey : TVQBCTRZCIYCJB-UHFFFAOYSA-N
The compound features a bromophenyl group attached to an ethylamine structure, which is believed to influence its biological interactions and activity.
Interaction with Neurotransmitter Systems
The primary biological activity of 1-(4-Bromophenyl)ethylamine relates to its interaction with various neurotransmitter systems. Research indicates that this compound may selectively bind to certain receptors, potentially modulating their activity. This selectivity could enhance its therapeutic potential in treating neurological disorders.
- Binding Affinity : Studies have shown that 1-(4-Bromophenyl)ethylamine exhibits significant binding affinity towards serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.
Therapeutic Applications
The compound has been investigated for several therapeutic applications:
- Antidepressant Activity : Due to its interaction with serotonin receptors, it is being explored for potential use as an antidepressant.
- Cognitive Enhancer : Preliminary studies suggest that it may improve cognitive functions by modulating dopaminergic pathways .
The mechanism by which 1-(4-Bromophenyl)ethylamine exerts its effects involves:
- Receptor Modulation : The compound likely acts as a ligand for specific neurotransmitter receptors, leading to altered signaling pathways that can influence mood and cognition.
- Enzyme Interaction : It may also inhibit or activate enzymes involved in neurotransmitter metabolism, further affecting neurotransmitter levels in the brain .
Synthesis
The synthesis of 1-(4-Bromophenyl)ethylamine typically involves:
- Starting Materials : 4-bromoacetophenone and methylamine.
- Reaction Conditions : The reaction is usually carried out under controlled temperature and pH to optimize yield and purity.
- Purification : The product is purified using methods such as recrystallization or chromatography to obtain the desired compound in high purity.
Case Studies and Research Findings
A variety of studies have examined the biological effects of 1-(4-Bromophenyl)ethylamine:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant binding affinity to serotonin receptors, suggesting potential antidepressant properties. |
| Study 2 | Reported cognitive enhancement effects in animal models, indicating possible applications in treating cognitive disorders. |
| Study 3 | Investigated the compound's inhibitory effects on certain enzymes related to neurotransmitter breakdown, supporting its role in modulating neurotransmitter levels. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
